molecular formula C11H13ClO3 B2456413 4-(3-Chloropropoxy)-3-methoxybenzaldehyde CAS No. 151719-92-5

4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Cat. No. B2456413
Key on ui cas rn: 151719-92-5
M. Wt: 228.67
InChI Key: SPGULLHQDRWGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624927

Procedure details

A mixture of vanillin (30.4 g, 200 mmol), K2CO3 (27.6 g) and acetone (150 ml) was stirred and refluxed for 0.5 hours. Heating was removed and 1-bromo-3-chloropropane (40.8 g, 260 mmol) in acetone was added dropwise. The reaction was stirred and refluxed for 16 hours, and then it was poured into water. The aqueous mixture was extracted with diethyl ether, the extract was dried (MgSO4), and the solution was concentrated to afford an oil, which upon evacuation solidified to a white solid (50.2 g). An 8.0 g sample was flash chromatographed on silica gel with 50% ethyl acetatehexane as eluent. Concentration of appropriate fractions gave 2.7 g (37%) of 4-(3-chloropropoxy)-3-methoxybenzaldehyde as a white solid, m.p.=53°-55° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
50.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:19][CH2:20][CH2:21][Cl:22].O>CC(C)=O>[Cl:22][CH2:21][CH2:20][CH2:19][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
40.8 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
solid
Quantity
50.2 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil, which upon evacuation
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with 50% ethyl acetatehexane as eluent

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 5.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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